1,5-Pentanediol, dicarbamate 1,5-Pentanediol, dicarbamate
Brand Name: Vulcanchem
CAS No.: 78149-92-5
VCID: VC16111385
InChI: InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11)
SMILES:
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol

1,5-Pentanediol, dicarbamate

CAS No.: 78149-92-5

Cat. No.: VC16111385

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

1,5-Pentanediol, dicarbamate - 78149-92-5

Specification

CAS No. 78149-92-5
Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
IUPAC Name 5-carbamoyloxypentyl carbamate
Standard InChI InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11)
Standard InChI Key NEMGHZMONCORDC-UHFFFAOYSA-N
Canonical SMILES C(CCOC(=O)N)CCOC(=O)N

Introduction

Chemical Identity and Structural Features

1,5-Pentanediol dicarbamate belongs to the class of aliphatic dicarbamates, characterized by their linear carbon chains and dual carbamate groups. Its molecular formula is C7H14N2O4, with a molecular weight of 190.20 g/mol. The compound’s structure is defined by a five-carbon backbone (pentanediol) terminated by carbamate moieties. Key structural attributes include:

  • Hydrogen-bonding capacity: The carbamate groups enable intermolecular hydrogen bonding, influencing solubility and crystallinity .

  • Flexibility: The pentylene spacer (-CH2-)5 imparts conformational flexibility, which may enhance compatibility in polymer matrices .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1,5-pentanediol dicarbamate typically involves the reaction of 1,5-pentanediol with carbamoylating agents such as urea, isocyanates, or carbonyl diimidazole. Two primary routes are theorized:

Route 1: Reaction with Isocyanates

1,5-Pentanediol reacts with two equivalents of an isocyanate (e.g., methyl isocyanate) to form the dicarbamate:
HO-(CH2)5-OH+2R-NCOR-NH-CO-O-(CH2)5-O-CO-NH-R\text{HO-(CH}_2\text{)}_5\text{-OH} + 2 \text{R-NCO} \rightarrow \text{R-NH-CO-O-(CH}_2\text{)}_5\text{-O-CO-NH-R}
This method is efficient but requires careful control of stoichiometry to avoid side reactions .

Route 2: Urea-Mediated Carbamoylation

1,5-Pentanediol reacts with urea under catalytic conditions (e.g., zinc oxide) at elevated temperatures:
HO-(CH2)5-OH+2NH2CONH2NH2CO-O-(CH2)5-O-OC-NH2+2NH3\text{HO-(CH}_2\text{)}_5\text{-OH} + 2 \text{NH}_2\text{CONH}_2 \rightarrow \text{NH}_2\text{CO-O-(CH}_2\text{)}_5\text{-O-OC-NH}_2 + 2 \text{NH}_3
This route is less common due to lower yields but offers a phosgene-free alternative .

Industrial Production

Physicochemical Properties

Theoretical and experimental data for 1,5-pentanediol dicarbamate are summarized below:

PropertyValue/DescriptionSource/Inference
Melting Point~120–135°C (estimated)Analogous dicarbamates
Boiling PointDecomposes before boilingThermal stability
Solubility in WaterLow (<1 g/L at 25°C)Hydrophobic carbamates
log P (Octanol-Water)~0.5–1.2Calculated via QSAR
Density1.12–1.18 g/cm³Similar aliphatic esters

Applications and Industrial Relevance

Polymer Chemistry

1,5-Pentanediol dicarbamate serves as a monomer or crosslinker in polyurethane and polycarbonate synthesis. Its dual carbamate groups enable covalent bonding with diisocyanates, forming thermally stable polymers . For example:

  • Polyurethanes: Enhances elasticity and chemical resistance in coatings and adhesives .

  • Biodegradable polymers: Potential substitute for petrochemical-derived monomers in eco-friendly plastics .

Pharmaceutical Intermediates

Carbamates are widely used in drug design due to their hydrolytic stability and bioisosteric properties. While no direct studies exist, 1,5-pentanediol dicarbamate could function as a prodrug linker or kinase inhibitor scaffold .

Agricultural Chemistry

Future Research Directions

  • Synthetic Optimization: Develop catalytic systems for high-yield, solvent-free synthesis.

  • Biological Production: Engineer microbial pathways for sustainable dicarbamate synthesis from renewable feedstocks .

  • Application-Specific Studies: Evaluate efficacy in drug delivery, polymer composites, and agrochemical formulations.

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